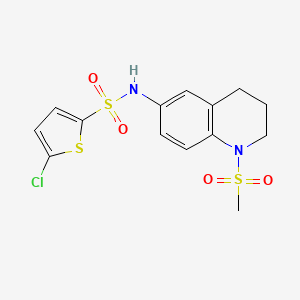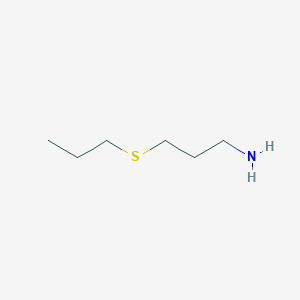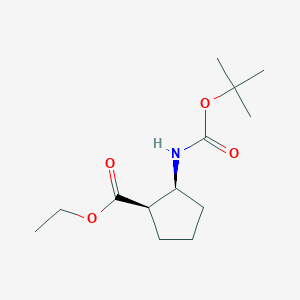![molecular formula C13H11BO4 B2776295 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid CAS No. 872341-95-2](/img/structure/B2776295.png)
4'-Borono-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Borono-[1,1'-biphenyl]-4-carboxylic acid, also known as 4-Boronobiphenyl-4-carboxylic acid (4-BBPCA) or 4-BBPC, is a boron-containing carboxylic acid that has been studied for its potential therapeutic applications. 4-BBPCA is a white crystalline solid with a molecular formula of C14H11BO2. It is soluble in a variety of organic solvents and is used in a number of scientific research applications.
Scientific Research Applications
Fluorescent Chemosensors for Carbohydrate Triols
4-4'-Disubstituted biphenyl boronic acids (BBAs), related to 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid, function as "turn-on" fluorophores. They are capable of distinguishing carbohydrates based on their binding to boron as diol or triol units, offering insights into carbohydrate stereochemistry through TICT emissions (Oesch & Luedtke, 2015).
Catalyst in Dehydrative Amidation
In the realm of organic synthesis, compounds like 2,4-Bis(trifluoromethyl)phenylboronic acid, which share a structural resemblance to this compound, have been found highly effective as catalysts for dehydrative amidation between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018).
Applications in Heterocyclic Boronic Acids Synthesis
Boronic acids play a crucial role in the synthesis of biphenyls via Suzuki reaction. Heterocyclic boronic acids, including derivatives of this compound, are valuable in synthesizing a range of biologically active compounds (Tyrrell & Brookes, 2003).
Synthesis and Applications in Glucose Sensing Materials
Amino-3-fluorophenyl boronic acid, a derivative of this compound, has been synthesized for constructing glucose sensing materials that operate at physiological pH, demonstrating the compound's utility in developing biomedical sensing technologies (Das et al., 2003).
Development of Novel Fluorescence Probes
Compounds structurally akin to this compound have been used in designing new fluorescence probes, like DBTC, for detecting specific biochemicals in living cells, indicating their potential in biological research (Chu et al., 2019).
Decarboxylative Borylation in Drug Synthesis
Decarboxylative borylation, a process where boronic acids replace carboxylic acids, utilizes compounds similar to this compound. This method is instrumental in modifying complex molecules for pharmaceutical purposes, such as creating inhibitors for inflammatory lung diseases (Li et al., 2017).
Role in Hydrogen-Bonded Architectures
4,4′-Bipyridine combined with boronic acids, akin to this compound, form hydrogen-bonded networks significant in material science and chemistry (Rodríguez-Cuamatzi et al., 2009).
Synthesis of Multifunctional Compounds
Boronic acids, such as this compound, combined with aminophosphonic acid groups, are used to create multifunctional compounds with applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The mode of action of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is likely related to its boronic acid moiety. Boronic acids are known to participate in two key types of reactions: the Petasis Reaction and the Suzuki–Miyaura coupling . In the Petasis Reaction, the boronic acid acts as a nucleophile, adding to an imine . In the Suzuki–Miyaura coupling, the boronic acid undergoes a transmetalation reaction with a palladium catalyst .
Action Environment
The action of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid, like that of many other compounds, could potentially be influenced by various environmental factors. These might include pH, temperature, and the presence of other molecules that could interact with the compound . .
properties
IUPAC Name |
4-(4-boronophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8,17-18H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHASYNKKTWLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-Hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2776212.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2776213.png)
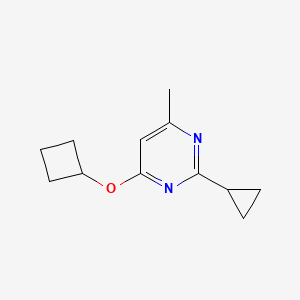


![3-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2776220.png)
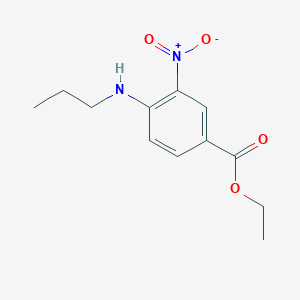
![3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2776223.png)
![4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2776226.png)
